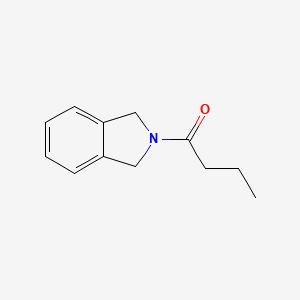

1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one” is a chemical compound that belongs to the class of isoindolines . Isoindolines are a type of heterocyclic compounds that contain a five-membered ring with two nitrogen atoms .

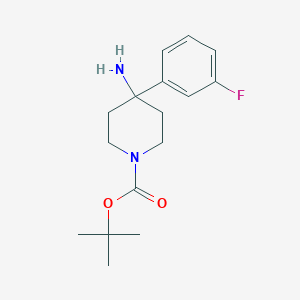

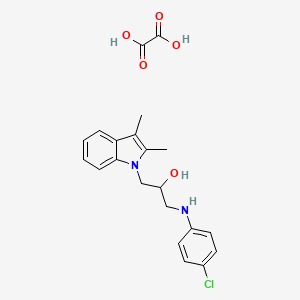

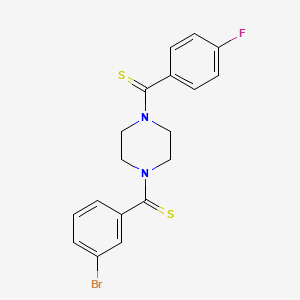

Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered heterocyclic ring with two nitrogen atoms . The exact 3D structure could not be found in the search results.

Wissenschaftliche Forschungsanwendungen

Combustion Model for Butanol Isomers

Research on butanol isomers, such as 1-butanol, iso-butanol, and 2-butanol, focuses on their potential as bio-derived alternatives or blending agents for conventional fuels. A comprehensive chemical kinetic combustion model has been developed to understand better the combustion chemistry of linear and branched alcohols. This model elucidates the dominant reaction pathways under various pressures and temperatures, highlighting the differences in combustion properties among the butanol isomers due to their structural features (Sarathy et al., 2012).

Pentanol Isomer Synthesis in Microorganisms

The synthesis of pentanol isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, via metabolic engineering in microbial strains, demonstrates the potential application of these chemicals as biofuels. This approach signifies the importance of structural variations in achieving different chemical properties and applications, potentially relevant to understanding the applications of "1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one" (Cann & Liao, 2009).

Iridium(I) and Rhodium(I) Complexes in Isomerization

The rapid isomerization of allylic alcohols to produce ketones at room temperature using iridium(I) and rhodium(I) complexes illustrates the catalytic potential of specific metal complexes in modifying organic compounds. This research could be indirectly related to understanding the chemical behavior and applications of "this compound" in the presence of catalysts (Chin et al., 1988).

Cyclisation of Methylindolylbutanols

The study on the cyclization of 1- and 2-methylindolylbutanols to form spirocyclic and carbazole structures under specific conditions might offer insights into the chemical transformations and potential applications of structurally complex molecules like "this compound" (Jackson & Naidoo, 1973).

Wirkmechanismus

Target of Action

It is known that similar compounds, such as lenalidomide, a derivative of thalidomide, act as a ligand of ubiquitin e3 ligase cereblon . This enzyme plays a crucial role in the degradation of the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 .

Mode of Action

If we consider the action of similar compounds, they bind to their target proteins and induce the enzyme to degrade specific transcription factors . This interaction results in changes in the transcriptional activity of the cell, affecting the expression of various genes.

Biochemical Pathways

Based on the action of similar compounds, it can be inferred that the compound may influence pathways related to protein degradation and transcriptional regulation .

Result of Action

Based on the action of similar compounds, it can be inferred that the compound may lead to changes in gene expression due to its influence on transcription factors .

Zukünftige Richtungen

The future directions for research on “1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one” and similar compounds could involve exploring their potential applications in medicine, given the broad range of biological activities exhibited by isoindoline derivatives . Further studies could also focus on developing more efficient synthesis methods for these compounds.

Eigenschaften

IUPAC Name |

1-(1,3-dihydroisoindol-2-yl)butan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-2-5-12(14)13-8-10-6-3-4-7-11(10)9-13/h3-4,6-7H,2,5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXORYKMRVCSULU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CC2=CC=CC=C2C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2759436.png)

![2-cyano-N-(4-methoxyphenyl)-3-[3-nitro-4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2759437.png)

![N-(2-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2759442.png)

![2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2759444.png)

![6-acetyl-3-amino-N-(4-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2759445.png)

![1-(Azepan-1-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2759449.png)

![N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B2759452.png)

![3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2759456.png)